PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors
PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3][4] By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, PRN1371 achieves sustained target inhibition, leading to the suppression of downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[2][4][5] This technical guide provides a comprehensive overview of PRN1371, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and the methodologies used in its evaluation.
Introduction to FGFR Signaling and its Role in Oncology
The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[6] This signaling pathway is initiated by the binding of FGF ligands to FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain.[6][7] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and cellular responses such as proliferation, differentiation, and survival.[6][8][9]
Aberrant FGFR signaling, resulting from gene amplifications, mutations, or translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, gastric cancer, and squamous non-small cell lung cancer.[7][10] Consequently, FGFRs have emerged as a compelling therapeutic target for the development of novel anti-cancer agents.
PRN1371: Mechanism of Covalent Inhibition
PRN1371 is an ATP-competitive inhibitor that distinguishes itself through its irreversible covalent binding mechanism.[11][12] It specifically targets a conserved cysteine residue located in the glycine-rich P-loop of the FGFR kinase domain.[2][4][5] The acrylamide moiety of PRN1371 forms a covalent bond with the thiol group of this cysteine, leading to the irreversible inactivation of the receptor.[5] This sustained inhibition persists even after the drug has been cleared from systemic circulation, offering the potential for durable target engagement and less frequent dosing.[7][13]
Figure 1: Covalent Inhibition of FGFR by PRN1371.
Quantitative Data Summary
The following tables summarize the key quantitative data for PRN1371, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical Potency of PRN1371
| Target | IC50 (nM) |
| FGFR1 | 0.6 - 0.7 |
| FGFR2 | 1.3 |
| FGFR3 | 4.1 |
| FGFR4 | 19.2 - 19.3 |
| CSF1R | 8.1 |
| VEGFR2 | 705 |
Data compiled from sources:[1][3][11][14]
Table 2: Covalent Binding Kinetics of PRN1371
| Target | Ki (nM) | kinact (s⁻¹) | kinact/Ki (μM⁻¹s⁻¹) |
| FGFR1 | 2.2 | 0.0028 | 1.2 |
| FGFR2 | 1.3 | 0.0006 | 0.46 |
| FGFR3 | 1.9 | 0.0012 | 0.63 |
| FGFR4 | 73 | 0.0005 | 0.007 |
Data compiled from source:[15]
Table 3: Anti-proliferative Activity of PRN1371 in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | EC50 (nM) |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 2.6 |
| RT4 | Bladder Cancer | FGFR3 Fusion | 4.0 |
| RT112 | Bladder Cancer | FGFR3 Fusion | 4.1 |
| OPM2 | Multiple Myeloma | FGFR3 Mutation | 14.0 |
| JHH7 | Hepatocellular Carcinoma | FGFR Alteration | 231 |
| LI7 | Hepatocellular Carcinoma | FGFR Alteration | 33.1 |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 43.3 |
| HCT116 | Colon Carcinoma | FGFR Wild-Type | >1000 |
Data compiled from sources:[7][11][16]
Table 4: In Vivo Efficacy of PRN1371 in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Alteration | Dose | Tumor Growth Inhibition |
| SNU16 | Gastric Cancer | FGFR2 Amplification | 10 mg/kg b.i.d. | 68% |
| RT4 | Bladder Cancer | FGFR3 Fusion | Not Specified | Significant Inhibition |
Data compiled from sources:[1][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PRN1371.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PRN1371 against FGFR family kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP.
-
Poly(Glu, Tyr) 4:1 substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
PRN1371 (serially diluted).
-
Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent.
-
384-well plates.
Procedure:
-
Prepare serial dilutions of PRN1371 in DMSO and then dilute in assay buffer.
-
Add the diluted PRN1371 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant FGFR kinase and the poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each PRN1371 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of PRN1371 on cancer cell lines with and without FGFR alterations.
Materials:
-
Cancer cell lines (e.g., SNU16, RT4, HCT116).
-
Complete cell culture medium.
-
PRN1371 (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.
-
96-well plates.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PRN1371 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each PRN1371 concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of PRN1371 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line (e.g., SNU16).
-
Matrigel or other appropriate vehicle for cell injection.
-
PRN1371 formulated for oral administration.
-
Vehicle control.
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PRN1371 or vehicle control orally at the specified dose and schedule (e.g., daily or twice daily).
-
Measure tumor volume and body weight periodically throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.
Figure 2: Workflow for a Cell Proliferation Assay.
FGFR Signaling Pathway
The binding of FGF to FGFR initiates a complex network of intracellular signaling pathways that are critical for cellular function. The diagram below illustrates the major downstream cascades activated by FGFR.
Figure 3: Simplified FGFR Signaling Pathway.
Mechanisms of Resistance to FGFR Inhibitors
Despite the initial efficacy of FGFR inhibitors, acquired resistance can emerge, limiting their long-term clinical benefit.[10][17] Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and combination therapies.
On-target resistance typically involves the acquisition of secondary mutations within the FGFR kinase domain.[17] "Gatekeeper" mutations, such as V565 in FGFR2, can sterically hinder the binding of the inhibitor to the ATP pocket.[17]
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for FGFR signaling.[10][18] This can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or the activation of downstream signaling nodes such as PI3K or MAPK through alternative routes.[19][20]
Conclusion
PRN1371 is a promising covalent inhibitor of the FGFR family with potent and selective activity against cancer cells driven by aberrant FGFR signaling. Its irreversible binding mechanism offers the potential for durable target inhibition and improved clinical outcomes. Further research into combination strategies to overcome potential resistance mechanisms will be critical in maximizing the therapeutic potential of PRN1371 and other FGFR-targeted therapies.
References
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- 13. The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 17. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
